6-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C11H12O4. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of furan-2-carboxylic acid using potassium permanganate . Another method includes esterification reactions and redox reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where furan-2-carboxylic acid is treated with oxidizing agents under controlled conditions to yield the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions can introduce various functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate is commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substituting Agents: Halogens, nitro groups, and hydroxyl groups are often introduced through substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted benzofuran derivatives, which have significant biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, some benzofuran derivatives have been shown to inhibit cancer cell growth by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 6-Difluoromethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
- 2,3-Dihydro-1-benzofuran-2-carboxylic acid
Comparison: Compared to other similar compounds, 6-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance its solubility and potentially improve its pharmacokinetic properties .
Eigenschaften
Molekularformel |
C11H12O4 |
---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
6-ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-2-14-8-4-3-7-5-10(11(12)13)15-9(7)6-8/h3-4,6,10H,2,5H2,1H3,(H,12,13) |
InChI-Schlüssel |
ZQYHWXIECAMRPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(CC(O2)C(=O)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.